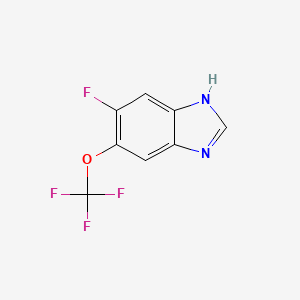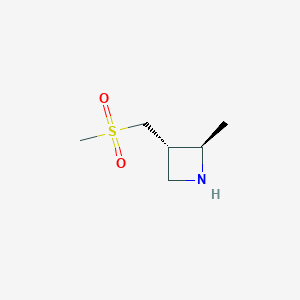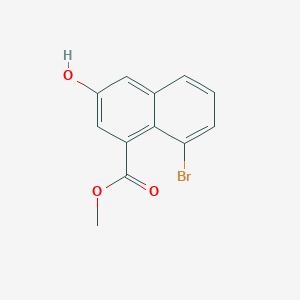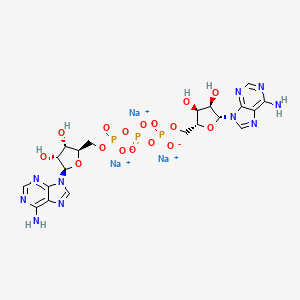
5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole: is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine and trifluoromethoxy groups into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzimidazole precursor is reacted with fluorinating agents and trifluoromethoxy sources under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated benzimidazoles have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its fluorinated structure can enhance drug-like properties, such as metabolic stability and bioavailability, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
作用機序
The mechanism of action of 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors. The trifluoromethoxy group can further modulate the compound’s physicochemical properties, influencing its interaction with biological systems. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds:
5-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy group, resulting in different physicochemical properties and biological activities.
6-(Trifluoromethoxy)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, leading to variations in reactivity and biological effects.
5,6-Difluoro-1H-benzimidazole: Contains two fluorine atoms but lacks the trifluoromethoxy group, affecting its overall properties.
Uniqueness: 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is unique due to the presence of both fluorine and trifluoromethoxy groups. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential biological activity. The compound’s unique structure makes it a valuable candidate for various scientific and industrial applications.
特性
分子式 |
C8H4F4N2O |
|---|---|
分子量 |
220.12 g/mol |
IUPAC名 |
6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2O/c9-4-1-5-6(14-3-13-5)2-7(4)15-8(10,11)12/h1-3H,(H,13,14) |
InChIキー |
UCHNUQVWOUZBAT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1F)OC(F)(F)F)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
